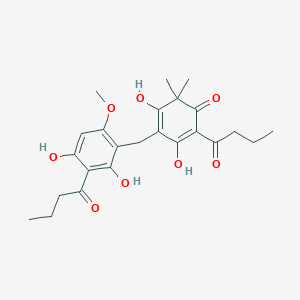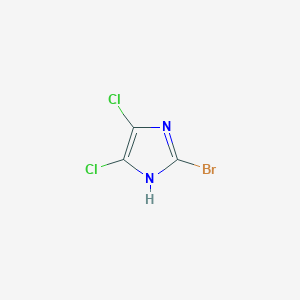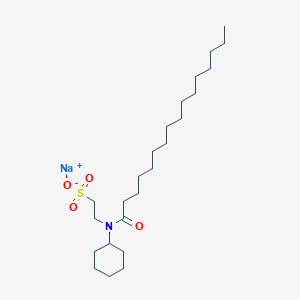
4,4'-ビス(ジメチルアミノ)ベンジル
概要
説明
4,4'-Bis(dimethylamino)benzil is a chemical compound that is related to various other compounds with dimethylamino groups attached to aromatic systems. These compounds are of interest due to their potential applications in fields such as dye synthesis and charge-transfer complex formation. The synthesis of such compounds often involves the use of acylation reactions and can result in byproducts like Crystal Violet .
Synthesis Analysis
The synthesis of compounds related to 4,4'-Bis(dimethylamino)benzil typically involves the Wittig reaction, which is a method used to form carbon-carbon double bonds. For instance, 4-(N,N-dimethylamino)phenylethyne is prepared through the Wittig reaction between chloromethylene(triphenyl)phosphine ylide and 4-(N,N-dimethylamino)benzaldehyde, followed by dehydrochlorination . Oxidative dimerization is another common step in the synthesis of these compounds, often using copper(I) chloride as a catalyst .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of these compounds. For example, the structure of 4,6-Bis-(3-methylbutyloxy)-benzene-1,3-disulfonic acid bis-dimethylamide, a related compound, was characterized using this method, revealing its crystalline packing and space group . Similarly, the molecular structure of the dication of 1,4,5,8-tetrakis(dimethylamino)naphthalene was established by X-ray crystallographic analysis, which can be compared to the structure of the dication of 1,4-bis(dimethylamino)benzene .
Chemical Reactions Analysis
The compounds with dimethylamino groups can participate in various chemical reactions, including charge-transfer complex formation with acceptors like TCNE (tetracyanoethylene) . They can also undergo transformations such as the formation of thermopolymers through differential scanning calorimetric analyses . Additionally, reactions with other compounds, such as salicylaldehydes, can lead to the formation of photochromic chromenes, indicating a wide range of reactivity and potential applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often characterized using spectroscopic methods such as NMR, IR, and UV-visible spectroscopy. These techniques help in confirming the structure of the synthesized compounds and in understanding their electronic properties, such as the π-π* transitions responsible for their absorption spectra . Theoretical calculations, including density functional theory (DFT), can also be used to predict and compare the molecular geometry and vibrational frequencies with experimental data .
科学的研究の応用
C18H20N2O2 C_{18}H_{20}N_{2}O_{2} C18H20N2O2
, は、様々な研究分野で使用される汎用性の高い有機分子です .有機エレクトロニクス
この化合物は、特に有機発光ダイオード(OLED)およびその他のオプトエレクトロニクスデバイスの開発において、有機エレクトロニクスにおける用途が見出されます . その電子特性により、これらのデバイスにおける電荷の輸送に不可欠な電子供与材料として使用できます。
Safety and Hazards
4,4’-Bis(dimethylamino)benzil is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye damage, is suspected of causing genetic defects, and may cause cancer . Safety measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
作用機序
Mode of Action
It is known that the compound is a derivative of michler’s ketone , which is a precursor to triarylmethane dyes . This suggests that it may interact with its targets in a similar manner to other triarylmethane dyes.
Biochemical Pathways
As a derivative of Michler’s ketone, it may be involved in the synthesis of triarylmethane dyes
特性
IUPAC Name |
1,2-bis[4-(dimethylamino)phenyl]ethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-19(2)15-9-5-13(6-10-15)17(21)18(22)14-7-11-16(12-8-14)20(3)4/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFUVYIDYFXFSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278667 | |
| Record name | 4,4'-Bis(dimethylamino)benzil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17078-27-2 | |
| Record name | 17078-27-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Bis(dimethylamino)benzil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the byproducts formed during the synthesis of 4,4′-Bis(dimethylamino)benzil?
A1: The abstract mentions Crystal Violet as a byproduct formed during the synthesis of 4,4′-Bis(dimethylamino)benzil [].
Q2: What are some keywords associated with the synthesis of 4,4′-Bis(dimethylamino)benzil?
A2: The abstract lists "acylation" and "oxalyl chloride, toxicity" as keywords associated with the synthesis []. This suggests that the synthesis procedure involves an acylation reaction utilizing oxalyl chloride, a reagent known for its toxicity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















